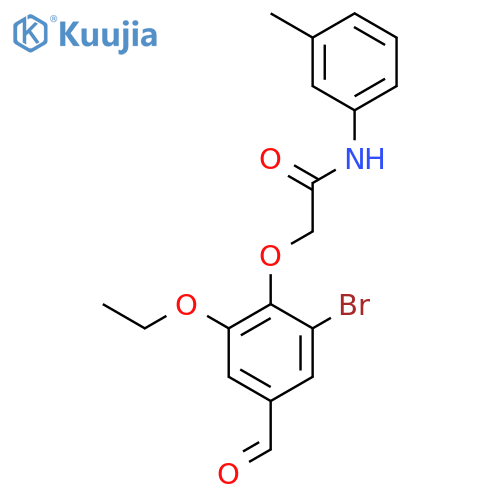Cas no 579523-41-4 (2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide)

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- BBL024422
- starbld0023246
- STK200444
- 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- AKOS000295058
- VS-07842
- 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(m-tolyl)acetamide
- 579523-41-4
-
- インチ: 1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
- InChIKey: PTUIHGCCKFUDJK-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=CC(=C1OCC(NC1=CC=CC(C)=C1)=O)OCC
計算された属性
- 精确分子量: 391.04192g/mol
- 同位素质量: 391.04192g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 64.6Ų
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618292-500mg |
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(m-tolyl)acetamide |
579523-41-4 | 98% | 500mg |
¥5323.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618292-5g |
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(m-tolyl)acetamide |
579523-41-4 | 98% | 5g |
¥17044.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618292-1g |
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(m-tolyl)acetamide |
579523-41-4 | 98% | 1g |
¥6919.00 | 2024-05-08 |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamideに関する追加情報
2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)-N-(3-Methylphenyl)acetamide (CAS No. 579523-41-4): An Overview
2-(2-Bromo-6-Ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (CAS No. 579523-41-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as acetamides, which are characterized by the presence of an acetamide functional group. The unique structural features of this compound, including the bromo, ethoxy, and formyl substituents, contribute to its distinct chemical and biological properties.
The bromo substituent in the compound's structure is particularly noteworthy as it can influence the compound's reactivity and stability. Bromine is a halogen that can participate in various chemical reactions, such as substitution and elimination reactions, making it a valuable functional group in synthetic chemistry. The ethoxy group, on the other hand, is an electron-donating group that can affect the electronic properties of the molecule, potentially enhancing its solubility and bioavailability.
The formyl group (CHO) is another key feature of this compound. Formyl groups are known for their reactivity and can participate in a variety of chemical transformations, such as reduction to alcohols or condensation reactions to form more complex molecules. In the context of medicinal chemistry, formyl groups can be used to introduce additional functional groups or to modify the pharmacological properties of a molecule.
The acetamide functional group (CONH2) is a common motif in many biologically active compounds. Acetamides are known for their ability to form hydrogen bonds, which can enhance their interactions with biological targets such as enzymes and receptors. This property makes them valuable in the design of drugs with high selectivity and potency.
Recent studies have explored the potential therapeutic applications of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is its activity against certain types of cancer cells. Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action is thought to involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation.
In addition to its anticancer properties, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a role in many diseases, including arthritis and cardiovascular disorders. Studies have demonstrated that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines and other inflammatory mediators.
The 3-methylphenyl substituent in the compound's structure is another important feature that contributes to its biological activity. Methyl groups are known for their electron-donating properties, which can influence the overall electronic distribution within the molecule. This can affect how the compound interacts with biological targets and may contribute to its selectivity and potency.
From a synthetic perspective, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the coupling of an appropriately substituted phenol with an acetamide derivative, followed by further functionalization steps to introduce the bromo, ethoxy, and formyl groups. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
In conclusion, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (CAS No. 579523-41-4) is a promising compound with diverse biological activities. Its unique structural features make it an attractive candidate for further research and development in areas such as oncology and anti-inflammatory therapy. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound holds significant promise for advancing our understanding and treatment of various diseases.
579523-41-4 (2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide) Related Products
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)
- 1009513-69-2(2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)propanoic acid)
- 868680-03-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 1805575-57-8(2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)




